molecular formula C13H18N2O3 B12347301 tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate

tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate

Cat. No.: B12347301
M. Wt: 250.29 g/mol
InChI Key: OYCHXXYYNVNOEE-PTNGSMBKSA-N
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Description

tert-Butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate: is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound features a tert-butyl group, a hydroxyimino group, and a phenylethyl group, making it a versatile molecule for different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyimino compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common reagents used in the synthesis include di-tert-butyl dicarbonate and hydroxylamine hydrochloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine group .

Biology and Medicine: In biological research, tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate is used in the synthesis of pharmaceuticals and biologically active compounds. It is also employed in the study of enzyme mechanisms and protein modifications .

Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The hydroxyimino group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl carbamate
  • N-Boc-ethylenediamine

Comparison: tert-Butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate is unique due to the presence of the hydroxyimino group, which imparts different reactivity compared to similar compounds like tert-butyl N-hydroxycarbamate and tert-butyl carbamate. The phenylethyl group also adds to its distinct properties, making it suitable for specific applications in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)14-9-11(15-17)10-7-5-4-6-8-10/h4-8,17H,9H2,1-3H3,(H,14,16)/b15-11-

InChI Key

OYCHXXYYNVNOEE-PTNGSMBKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC=CC=C1

Origin of Product

United States

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